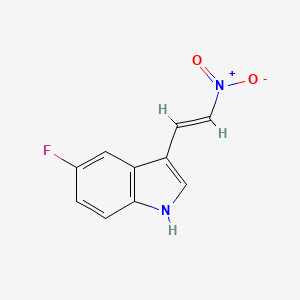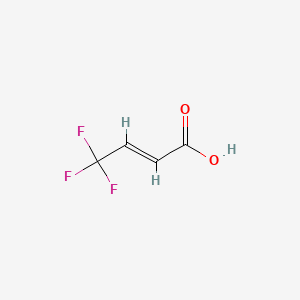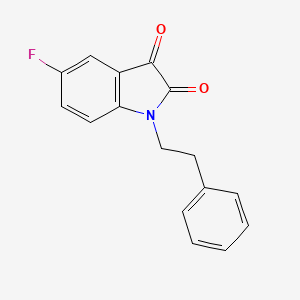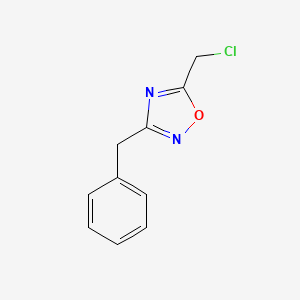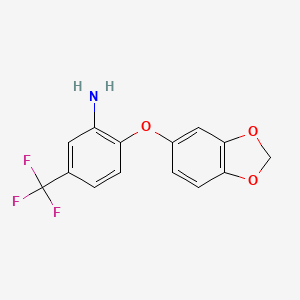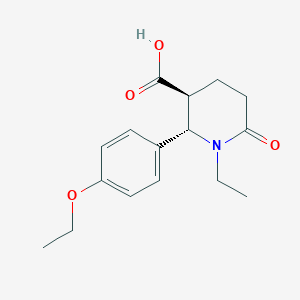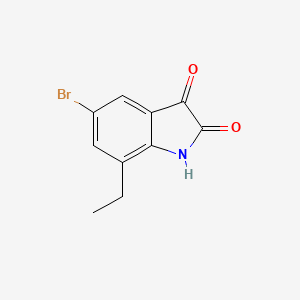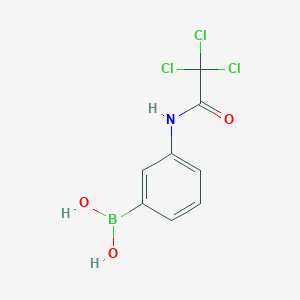
(3-(2,2,2-Trichloroacetamido)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
While the specific compound "(3-(2,2,2-Trichloroacetamido)phenyl)boronic acid" is not directly mentioned in the provided papers, we can infer its properties and relevance from the general characteristics of boronic acids and their derivatives as discussed in the literature. Boronic acids are known for their versatility in organic synthesis and their ability to form reversible covalent bonds with diols and amino acids, which makes them valuable in the construction of complex molecular architectures and as potential pharmaceutical agents .
Synthesis Analysis
The synthesis of boronic acid derivatives typically involves the conversion of aryl halides to boronic acids through a metal-catalyzed cross-coupling reaction, such as the Suzuki reaction. For example, the synthesis of 4-amino-3-fluorophenylboronic acid involves protecting the amine group, a lithium-bromine exchange, addition of trimethyl borate, and acidic hydrolysis . This method could potentially be adapted for the synthesis of (3-(2,2,2-Trichloroacetamido)phenyl)boronic acid by starting with an appropriate halide precursor.
Molecular Structure Analysis
The molecular structure of boronic acid derivatives can be characterized by various spectroscopic methods, including IR, NMR, and MS, and confirmed by X-ray diffraction . The crystal structure provides insights into the conformation and electronic structure of the molecule, which can be further analyzed using density functional theory (DFT) to predict reactivity and interactions with other molecules .
Chemical Reactions Analysis
Boronic acids participate in a variety of chemical reactions. They are known to catalyze reactions such as dehydrative condensation between carboxylic acids and amines , and they can act as catalysts or stoichiometric reagents in organic and organometallic chemistry, including hydrometallation reactions, alkylations, and aldol-type reactions . Additionally, boronic acids can inhibit enzymes by mimicking the transition state of the enzymatic reaction, as seen with serine amidohydrolases .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their substituents. For instance, the pKa value of boronic acids can vary, which affects their stability and reactivity . The presence of electron-withdrawing or electron-donating groups can alter the acidity and overall reactivity of the boronic acid. The ortho-substituent on the phenyl ring can also play a significant role in the reactivity of the boronic acid, as seen in catalytic applications .
Applications De Recherche Scientifique
Fluorescent Chemosensors
Boronic acids, including derivatives like (3-(2,2,2-Trichloroacetamido)phenyl)boronic acid, are integral in the development of fluorescent chemosensors. These sensors are pivotal for detecting carbohydrates and bioactive substances, contributing significantly to disease diagnosis and treatment. The interaction of boronic acid with cis-1,2-or 1,3-diol forms a ring structure, which serves as a reporter in these sensors. This utility spans across the detection of various substances, including L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide (Huang et al., 2012).
Protective Groups for Diols
Boronic acids are utilized as protective agents for diols. For instance, certain phenylboronic esters, like those derived from (3-(2,2,2-Trichloroacetamido)phenyl)boronic acid, provide stability and resistance to various organic transformations, making them suitable for sensitive synthesis processes, including the creation of complex natural products (Shimada et al., 2018).
Catalysis in Organic Reactions
Boronic acids play a versatile role in organic chemistry, including catalysis. They facilitate reactions like the aza-Michael addition of hydroxamic acid to quinone imine ketals. The use of boronic acids as chiral catalysts opens pathways to synthesize functionally dense cyclohexanes, an important step in various synthetic routes (Hashimoto et al., 2015).
Holographic Analysis
The incorporation of boronic acids into hydrogels, such as 3-acrylamide phenyl boronic acid, a similar structure to (3-(2,2,2-Trichloroacetamido)phenyl)boronic acid, facilitates the development of holographic sensors. These sensors are responsive to various compounds, including L-lactate, highlighting their utility in detecting and monitoring biochemical substances (Sartain et al., 2008).
Optical Modulation in Nanotechnology
Phenyl boronic acids, akin to (3-(2,2,2-Trichloroacetamido)phenyl)boronic acid, are key in the field of nanotechnology, especially for optical modulation in carbon nanotubes. Their interaction with saccharides and subsequent impact on photoluminescence quantum yield demonstrates their potential in developing advanced sensing technologies (Mu et al., 2012).
Propriétés
IUPAC Name |
[3-[(2,2,2-trichloroacetyl)amino]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BCl3NO3/c10-8(11,12)7(14)13-6-3-1-2-5(4-6)9(15)16/h1-4,15-16H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEOGMVEBAPFSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)C(Cl)(Cl)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BCl3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431652 |
Source


|
| Record name | [3-(2,2,2-Trichloroacetamido)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2,2,2-Trichloroacetamido)phenyl)boronic acid | |
CAS RN |
276669-74-0 |
Source


|
| Record name | [3-(2,2,2-Trichloroacetamido)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

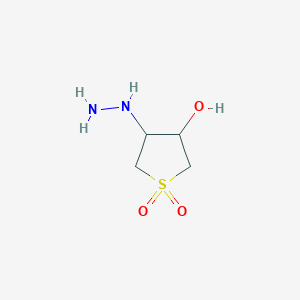
![3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1336182.png)
![ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1336186.png)
![2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B1336188.png)
![4-chloro-5H-pyrimido[5,4-b]indole](/img/structure/B1336189.png)
